
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate is an organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of phenyl benzoate, characterized by the presence of hexyloxy and hexanoyloxy groups attached to the phenyl and benzoate moieties, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)phenol and 4-(hexanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: N-bromosuccinimide (NBS), radical initiators.
Major Products
Oxidation: Benzoic acids.
Reduction: Alcohols.
Substitution: Benzylic halides.
Scientific Research Applications
Chemistry: Used as a photosensitive material in photolithography and a crosslinker in polymer synthesis.
Biology: Acts as a fluorescent probe for monitoring enzyme activity.
Medicine: Employed as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of liquid crystal displays and other optoelectronic devices.
Mechanism of Action
Photolithography: The acrylate group undergoes a photoreaction upon exposure to UV light, resulting in the formation of a crosslinked polymer.
Enzyme Activity Monitoring: Functions as a fluorescent probe that binds to enzymes, causing a change in fluorescence intensity.
Photodynamic Therapy: Activated by light, leading to the formation of reactive oxygen species that induce cell death.
Comparison with Similar Compounds
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate can be compared with other similar compounds such as :
4-(Hexyloxy)phenyl 4-(allyloxy)benzoate: Similar in structure but with an allyloxy group instead of a hexanoyloxy group.
4-(Hexyloxy)phenyl 4-butyloxybenzoate: Contains a butyloxy group instead of a hexanoyloxy group.
4-(Hexyloxy)phenyl 4-decyloxybenzoate: Features a decyloxy group instead of a hexanoyloxy group.
These compounds share similar structural frameworks but differ in the length and type of alkoxy groups, which can influence their physical and chemical properties.
Properties
CAS No. |
38454-34-1 |
|---|---|
Molecular Formula |
C25H32O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 4-hexanoyloxybenzoate |
InChI |
InChI=1S/C25H32O5/c1-3-5-7-9-19-28-21-15-17-23(18-16-21)30-25(27)20-11-13-22(14-12-20)29-24(26)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |
InChI Key |
LHAWUZYRSMOKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


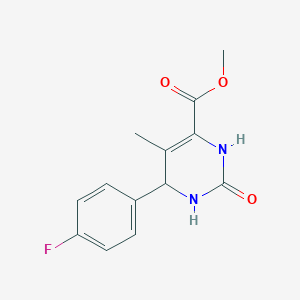

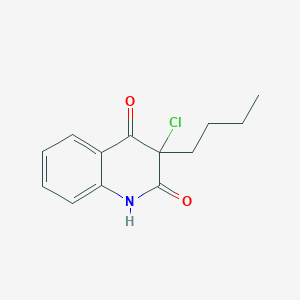
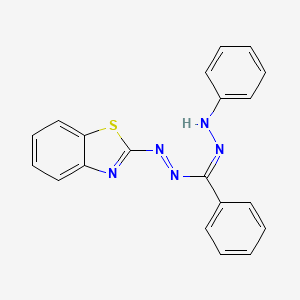
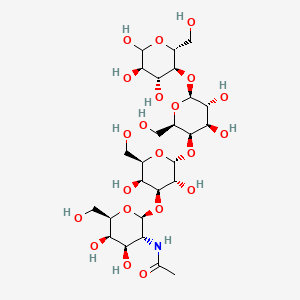
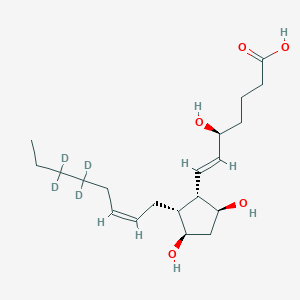
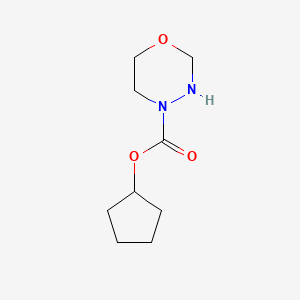
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)

![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)

![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)
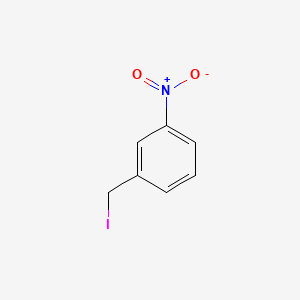
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
